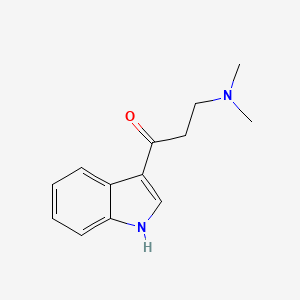

Indole, 3-(3-dimethylaminopropionyl)-

Beschreibung

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHVNBMMXFLOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179667 | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24955-83-7 | |

| Record name | 3-(3-Dimethylaminopropionyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Indole, 3 3 Dimethylaminopropionyl and Its Derivatives

Established Synthetic Pathways for 3-Functionalized Indoles (e.g., Vilsmeier-Haack Reactions)

The C3 position of the indole (B1671886) ring is highly nucleophilic and prone to electrophilic substitution, making it the primary site for functionalization. testbook.com A variety of established methods exploit this reactivity to introduce a wide range of substituents.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. It typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium ion attacks the C3 position of the indole, leading to the formation of indole-3-carboxaldehyde after hydrolysis. This aldehyde is a versatile intermediate that can be further elaborated into more complex side chains.

Other fundamental reactions for C3-functionalization include:

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position using an acyl halide or anhydride with a Lewis acid catalyst. However, the reaction can be complex due to the potential for N-acylation and the sensitivity of the indole ring to strong acids.

Mannich Reaction: This three-component reaction involving indole, formaldehyde, and a secondary amine (like dimethylamine) yields 3-aminomethylated indoles, famously producing gramine. testbook.combhu.ac.in Gramine is a crucial synthetic intermediate, as discussed in section 2.3.

Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds, typically under acidic conditions, to afford 3-substituted products. bhu.ac.in

These foundational methods provide reliable access to a variety of 3-substituted indoles, which serve as precursors for more complex derivatives.

Development of Targeted Synthetic Routes for Indole, 3-(3-dimethylaminopropionyl)-

The synthesis of the specific compound, Indole, 3-(3-dimethylaminopropionyl)-, can be achieved through targeted strategies, most notably via Friedel-Crafts-type acylation. A direct and efficient method involves the reaction of indole with 3-(dimethylamino)propionyl chloride hydrochloride.

This reaction is typically performed in a suitable solvent like dichloromethane under controlled temperature conditions. The presence of the hydrochloride salt of the acyl chloride helps to prevent side reactions and polymerization of the indole nucleus, which can be problematic under strongly acidic conditions. The reaction proceeds via electrophilic attack of the acylium ion (or a related electrophilic species) at the C3 position of the indole ring to form the desired ketone.

An alternative conceptual approach involves the modification of a pre-existing side chain at the C3 position. For instance, one could envision a synthesis starting from indole-3-acetic acid or indole-3-acetonitrile, followed by chain extension and functional group manipulation to introduce the dimethylaminopropionyl moiety. However, the direct acylation method remains a more straightforward and common approach.

Exploration of Aminomethylation (Mannich-type) Reactions in Indole Chemistry

The Mannich reaction is a cornerstone of indole chemistry, providing a highly efficient route to 3-(dialkylaminomethyl)indoles, also known as gramines. wisdomlib.org This reaction involves the aminoalkylation of the acidic α-proton of an enolizable carbonyl compound, but in the case of electron-rich heterocyles like indole, it proceeds via electrophilic substitution. adichemistry.com

The reaction mechanism begins with the formation of an electrophilic iminium ion (Eschenmoser's salt is a stable example) from formaldehyde and a secondary amine, such as dimethylamine. adichemistry.comwikipedia.org The nucleophilic C3 position of the indole then attacks the iminium ion, leading to the formation of the Mannich base, gramine. testbook.com

Synthetic Utility of Gramine: Gramine and its derivatives are exceptionally useful synthetic intermediates. bhu.ac.in The dimethylamino group is an excellent leaving group, especially after it is converted into a quaternary ammonium salt by reaction with an alkylating agent like methyl iodide. This allows for easy displacement by a wide range of nucleophiles, providing access to a diverse array of 3-substituted indoles. bhu.ac.inchemtube3d.com

| Nucleophile | Reagent Example | Resulting 3-Substituent |

| Cyanide | NaCN or KCN | -CH₂CN (Indole-3-acetonitrile) |

| Malonate Esters | Diethyl malonate | -CH₂CH(COOEt)₂ |

| Nitroalkanes | Nitromethane | -CH₂CH₂NO₂ |

This reactivity makes the Mannich reaction an indirect but powerful method for introducing carbon-based functional groups at the C3 position that are not accessible through direct electrophilic substitution.

Catalytic Approaches in Indole Functionalization (e.g., Palladium-Catalyzed Domino Reactions)

Modern organic synthesis has increasingly relied on transition-metal catalysis to achieve efficient and selective functionalization of heterocyclic scaffolds. Palladium catalysis, in particular, has emerged as a powerful tool for C-H activation and cross-coupling reactions on the indole nucleus. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions , such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, often starting from halogenated indole precursors.

More advanced are domino reactions (or cascade reactions) , where multiple bond-forming events occur sequentially in a single pot, enhancing synthetic efficiency by minimizing purification steps and reducing waste. scholaris.ca Palladium-catalyzed domino reactions have been developed to construct complex, polycyclic indole derivatives. thieme-connect.com For example, a sequence involving an initial Heck reaction followed by an intramolecular C-H activation or cyclization can rapidly build molecular complexity. scholaris.canih.gov

A notable example is the synthesis of heterocycle-fused dihydrophenanthrenes, which can be initiated by a palladium-catalyzed domino Heck reaction. researchgate.net Such strategies often involve the creation of an initial C-C bond, which then positions the molecule for a subsequent intramolecular cyclization, all mediated by the same palladium catalyst. These methods provide access to unique chemical space that would be difficult to achieve through traditional stepwise synthesis. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Functionalization

| Reaction Type | Description | Application Example |

|---|---|---|

| Heck Reaction | Forms a C-C bond between a halo-indole and an alkene. nih.gov | Synthesis of alkenyl indoles. |

| Suzuki Coupling | Couples a halo-indole with an organoboron reagent. | Synthesis of aryl or vinyl indoles. |

| Domino Heck/C-H Activation | An intermolecular Heck reaction is followed by an intramolecular C-H activation/cyclization. scholaris.ca | Rapid construction of polycyclic indole systems. |

| Oxidative Heck Reaction | Couples unfunctionalized indole directly with an alkene using a Pd(II) catalyst and an oxidant. acs.org | C3-alkenylation of indoles without pre-halogenation. |

Stereoselective Synthesis and Enantiomeric Purity Considerations for Chiral Indole Derivatives

Many biologically active indole derivatives are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the development of stereoselective synthetic methods is of paramount importance. nih.gov Asymmetric synthesis of indole derivatives aims to control the formation of stereocenters, leading to enantiomerically enriched or pure products. acs.org

Several strategies are employed to achieve enantioselectivity:

Chiral Catalysts: The use of transition metal catalysts with chiral ligands (e.g., chiral phosphines in palladium catalysis) or chiral organocatalysts (e.g., chiral phosphoric acids or amines) can create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.govorganic-chemistry.org For example, chiral phosphoric acids have been successfully used in asymmetric dearomatization reactions of indoles. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indole substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Substrate Control: If the indole substrate already contains a stereocenter, it can influence the stereochemistry of newly formed centers, a concept known as diastereoselective synthesis.

A significant challenge is the asymmetric construction of quaternary stereocenters at the C3 position. acs.org Palladium-catalyzed enantioselective C3-allylation of 3-substituted indoles has been developed to address this, yielding 3,3-disubstituted indolines with high enantiomeric excess. acs.orgacs.org These methods are crucial for synthesizing complex natural products and pharmaceuticals. snnu.edu.cn

Sustainable and Efficient Synthetic Strategies for Indole Scaffolds

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and efficient methods for the synthesis of indole scaffolds. nih.govresearchgate.net These strategies aim to reduce environmental impact, improve safety, and increase economic viability. beilstein-journals.org

Key aspects of sustainable indole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. beilstein-journals.org

Catalysis: Employing catalytic methods (e.g., transition metal, organo-, or biocatalysis) instead of stoichiometric reagents to minimize waste. researchgate.net

Multicomponent Reactions (MCRs): Combining three or more reactants in a single step to build complex molecules, which increases atom economy and reduces the number of synthetic steps and purification procedures. nih.govrsc.org An innovative two-step indole synthesis involving an Ugi four-component reaction followed by acid-catalyzed cyclization highlights this approach. rsc.orgresearchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating. researchgate.nettandfonline.comtandfonline.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product.

These green approaches are not only environmentally responsible but also often lead to the discovery of novel and more efficient synthetic pathways to valuable indole derivatives. researchgate.net

Following a comprehensive search for experimental data for the compound "Indole, 3-(3-dimethylaminopropionyl)-", also identified by CAS number 5520-73-0, specific and detailed spectroscopic and crystallographic analyses as required by the requested outline could not be located. The search results did not yield dedicated studies presenting ¹H NMR, ¹³C NMR, FT-IR, Raman, Mass Spectrometry, UV-Vis, or X-ray crystallography data for this particular molecule.

The provided search results contain spectroscopic information for the parent indole molecule, various substituted indoles (such as 3-methylindole), and fragments related to the side chain, but not for the complete target compound. Without experimental data, it is not possible to generate the thorough, scientifically accurate article with detailed research findings and data tables as specified in the instructions. Constructing the article would require speculation based on related structures, which would not adhere to the strict requirement of focusing solely on "Indole, 3-(3-dimethylaminopropionyl)-".

Theoretical and Computational Investigations of Indole, 3 3 Dimethylaminopropionyl

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reactivity of indole (B1671886) derivatives. researchgate.netresearchgate.net For Indole, 3-(3-dimethylaminopropionyl)-, DFT calculations, often using a basis set such as B3LYP/6-31G**, can determine optimized molecular geometry, atomic charges, and the distribution of electron density. researchgate.netresearchgate.net

These calculations yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov Such analyses help in understanding intramolecular interactions and charge delocalization, which are vital for the molecule's stability. nih.gov

Studies on related compounds, such as 3-(dimethylaminomethyl)-5-nitroindole (DAMNI), have shown that computational methods can elucidate properties like non-bonded interactions and chemical reactivity in different solvent environments. nih.gov For instance, DFT computations can predict thermodynamic parameters, revealing how entropy, heat capacity, and enthalpy change with temperature. nih.gov

Table 1: Illustrative Data from Quantum Chemical Calculations on Indole Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Reactivity prediction |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Reactivity prediction |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Stability and reactivity analysis |

| Dipole Moment | Measure of the net molecular polarity. | Prediction of intermolecular interactions |

This table represents the types of data generated from DFT calculations for indole derivatives.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Indole, 3-(3-dimethylaminopropionyl)- possesses several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformers.

This process often begins by scanning the potential energy surface (PES) through systematic rotation of dihedral angles. nih.gov For a related molecule, 1H-Indole-3-Acetic Acid (IAA), molecular dynamics at a semiempirical level combined with DFT calculations were used to identify 14 low-energy conformers. nih.gov This approach allows for a comprehensive exploration of the molecule's conformational space. The resulting PES map illustrates the energy of the molecule as a function of its geometry, with valleys representing stable conformers and peaks representing transition states between them. researchgate.net Understanding the relative energies of different conformers is crucial, as the most stable conformation is often the most populated and biologically relevant one.

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. arinbjorn.is This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like Indole, 3-(3-dimethylaminopropionyl)- with potential biological targets.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). msjonline.org The ligand is then placed into the binding site of the receptor, and its orientation and conformation are sampled. A scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. msjonline.orgnih.gov For example, studies on various indole derivatives have successfully used docking to predict interactions with targets like human non-pancreatic secretory phospholipase A2 (sPLA2) and Pim-1 kinase. msjonline.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. mdpi.com MD simulations provide a more realistic model of the biological environment, often including solvent molecules, and can confirm the stability of the binding pose predicted by docking. mdpi.commdpi.com Research on 3-(dimethylaminomethyl)-5-nitroindole (DAMNI) used MD simulations to assess the stability of its complex with estrogen receptor alpha (ERα), a target in breast cancer treatment. nih.gov The results, including root-mean-square deviation (RMSD) analysis, can show that the complex remains stable over the simulation period. nih.govmdpi.com

Table 2: Example Molecular Docking Results for an Indole Derivative (DAMNI) Against Cancer Targets

| Target Protein | Binding Affinity (kcal/mol) | Post-MD Simulation Binding Energy (ΔGbinding, kcal/mol) |

|---|---|---|

| Estrogen Receptor α (ERα) | -5.8 | -21.1 |

| Epidermal Growth Factor Receptor (EGFR) | -4.7 | -15.4 |

Data adapted from a study on 3-(dimethylaminomethyl)-5-nitroindole. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related molecules, researchers can identify which functional groups or structural features are important for efficacy. For indole-based compounds, SAR studies have been crucial in developing potent inhibitors for various targets, including HIV-1 fusion and protein kinase CK2. nih.govmdpi.com These studies might reveal, for example, that a particular substituent on the indole ring enhances binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and biological activities of a set of compounds. msjonline.org In a QSAR study, molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for a series of compounds with known activities. mdpi.com Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds. msjonline.org

A reliable QSAR model is characterized by strong statistical metrics, such as a high coefficient of determination (r²) and cross-validated coefficient (q²). nih.govmdpi.com Such models have been successfully developed for various indole derivatives to predict their inhibitory activity against targets like sPLA2 and Pim-1 kinase, guiding the design of more potent analogs. msjonline.orgnih.gov

Mechanistic Insights into Chemical Transformations and Biological Pathways through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions and understanding how a molecule might be metabolized or interact within a biological pathway. For chemical transformations, quantum chemical calculations can map the reaction pathway, identify transition states, and calculate activation energies, providing a detailed picture of how the reaction proceeds. researchgate.net

In the context of biological pathways, computational approaches can help identify the enzymes most likely involved in the metabolism of a compound like Indole, 3-(3-dimethylaminopropionyl)-. This can be achieved through a combination of bioinformatics, protein structural modeling, and ligand docking simulations. nih.gov For instance, a computationally assisted approach was used to elucidate the biosynthesis pathway of indole-3-acetic acid (IAA) in a microbe. nih.gov By predicting which gene products were most likely to be involved, researchers could then use in vitro experiments to confirm the pathway. nih.gov This integration of computational and experimental work provides a powerful strategy for understanding the complex biological roles of molecules.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is inherently rich in electrons, rendering it highly reactive towards electrophiles. bhu.ac.in Electrophilic substitution typically occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. semanticscholar.orgresearchgate.net However, in 3-acylindoles such as "Indole, 3-(3-dimethylaminopropionyl)-", the C3 position is already substituted. The acyl group is electron-withdrawing, which deactivates the indole ring, particularly the C2 position, towards electrophilic attack.

Despite this deactivation, electrophilic substitution can still occur, often directed to the benzene portion of the indole ring or, under certain conditions, at the C2 position. researchgate.net For instance, Friedel-Crafts acylation of N-t-Bu-BN-indole, an analog of indole, occurs at the 3-position, highlighting the intrinsic reactivity of this site. nih.gov In the case of 3-substituted indoles, reactions with nitrous acid can lead to ipso-substitution, replacing the substituent at the C3 position. rsc.org

Nucleophilic substitution reactions on the indole ring are less common due to its electron-rich nature. However, they can be facilitated by the introduction of electron-withdrawing groups or by forming specific intermediates. For "Indole, 3-(3-dimethylaminopropionyl)-", the dimethylamino group in the side chain can be a target for nucleophilic displacement, although this is a property of the side chain rather than the indole ring itself. Nucleophilic aromatic substitution (SNAr) reactions have been studied for indoles, particularly with electron-deficient aryl fluorides, and often proceed through a borderline mechanism that can be subject to general base catalysis. nih.gov The synthesis of various indole derivatives has been achieved through nucleophilic substitution at the 3'-position of the indole ring. researchgate.netresearchgate.net

A summary of substitution patterns is presented below:

| Reaction Type | Preferred Position (Unsubstituted Indole) | Influence of 3-Acyl Group | Potential Reaction Sites for 3-Acylindoles |

| Electrophilic Substitution | C3 | Deactivates pyrrole ring, directs to benzene ring | C2, C4, C5, C6, C7 |

| Nucleophilic Substitution | Generally unfavorable | Can be enabled by specific intermediates | Side chain, or ring under specific conditions |

Cycloaddition Reactions and Their Synthetic Utility for Indole Derivatives

Cycloaddition reactions involving the indole scaffold provide powerful methods for constructing complex, multi-ring heterocyclic systems. researchgate.net The C2-C3 double bond of the indole ring can participate in various cycloaddition reactions, including [4+2], [4+3], and [3+2] cycloadditions. acs.orgrsc.orgresearchgate.net These reactions are valuable for synthesizing diverse molecular architectures found in many biologically active natural products. uchicago.edu

For 3-acylindoles, the electronic nature of the C2-C3 bond is altered by the electron-withdrawing acyl group, which can influence the feasibility and outcome of cycloaddition reactions. However, derivatives such as 3-alkenylindoles readily undergo dearomative (4+3) cycloaddition reactions with oxyallyl cations to furnish cyclohepta[b]indoles. acs.orguchicago.edu This demonstrates that with appropriate functionalization, the indole core can be a versatile component in cycloaddition chemistry.

Examples of cycloaddition reactions involving indole derivatives include:

[4+3] Cycloaddition: Reactions of 3-alkenylindoles with in situ-generated oxyallyl cations to yield cyclohepta[b]indoles. acs.orguchicago.edu

[4+2] Cycloaddition (Diels-Alder): 2-Vinylindoles can react with various dienophiles to construct tetrahydrocarbazole frameworks. researchgate.net

[3+2] Cycloaddition: 1,3-dipolar cycloadditions using azomethine ylides are a common strategy for synthesizing spirooxindole derivatives. mdpi.commdpi.com

Indolyne Cycloaddition: Indolyne intermediates, generated from halo-indoles or silyltriflate precursors, can undergo formal [2+2] and other cycloaddition processes. nih.gov

The synthetic utility of these reactions is significant, providing access to complex scaffolds that are otherwise difficult to synthesize.

Ring-Opening and Hydrogenation Pathways of Indole Scaffolds

The indole scaffold can undergo reactions that lead to the opening of the pyrrole ring or the saturation of its double bonds through hydrogenation.

Hydrogenation: The asymmetric hydrogenation of 3H-indoles is a key method for producing chiral indolines, which are important structural motifs in many pharmaceuticals and natural products. nih.gov While this typically applies to 3H-indoles (indolenines), the reduction of the C2-C3 double bond in 1H-indoles can also be achieved under various catalytic conditions. The thermodynamics of indole hydrogenation indicate a two-step reaction process. acs.orghbku.edu.qa For a 3-acylindole, the carbonyl group can also be a target for reduction, and reaction conditions would need to be carefully selected to achieve selective hydrogenation of the indole ring. Manganese-catalyzed asymmetric hydrogenation has been shown to be effective for 3H-indoles, tolerating various functional groups. nih.gov

Ring-Opening: Ring-opening reactions of the indole nucleus are less common but can occur under specific conditions, such as strong oxidation or with certain reagents. For example, the oxidation of indole can lead to the cleavage of the C2-C3 bond to form derivatives like N-(2-formylphenyl)formamide. copernicus.orgacs.org More synthetically relevant are ring-opening reactions of related heterocycles that are then used to build indole-containing structures. For instance, catalytic asymmetric ring-opening of aziridines with nucleophiles like 3-aryl-oxindoles provides a route to complex indole derivatives. nih.govresearchgate.net

Investigation of Acid-Catalyzed Condensation and Dimerization Processes (e.g., formation of diindolylmethane derivatives)

Under acidic conditions, indoles can undergo condensation and dimerization reactions. The most well-known example is the acid-catalyzed reaction of indole-3-carbinol, which dimerizes to form 3,3'-diindolylmethane (DIM). diindolylmethane-dim.comresearchgate.net This reaction proceeds through the formation of a reactive indolinium ion intermediate. diindolylmethane-dim.com

For 3-acylindoles like "Indole, 3-(3-dimethylaminopropionyl)-", the electron-withdrawing nature of the acyl group makes the C2 position less nucleophilic compared to unsubstituted indole. However, acid-catalyzed condensation reactions with electrophiles such as aldehydes or ketones are still a key feature of indole chemistry, leading to the formation of bis(indolyl)methane derivatives. The mechanism typically involves the protonation of the aldehyde, followed by electrophilic attack by the indole at the C3 position. Since the C3 position is blocked in our target molecule, such a reaction would likely occur at the C2 position or on the benzene ring, or potentially involve the enol form of the acyl side chain.

The general mechanism for the formation of bis(indolyl)methanes from unsubstituted indole is as follows:

Protonation of the aldehyde/ketone carbonyl group.

Nucleophilic attack by the C3 position of a first indole molecule on the activated carbonyl carbon.

Dehydration to form a carbocation intermediate.

Attack by a second indole molecule at the C3 position to form the final product.

This type of reaction is a specific example of a broader class of acid-catalyzed aldol and Claisen-Schmidt condensation reactions. oberlin.eduyoutube.comnih.gov

Reaction Kinetics and Thermodynamic Considerations for Synthetic Pathways

The kinetics and thermodynamics of reactions involving the indole scaffold are crucial for controlling reaction outcomes and optimizing synthetic pathways.

Kinetics: The rate of electrophilic substitution on the indole ring is significantly influenced by the substituents present. The electron-withdrawing 3-acyl group in "Indole, 3-(3-dimethylaminopropionyl)-" will slow down the rate of further electrophilic attack on the pyrrole ring compared to unsubstituted indole. Reaction kinetics for cycloaddition reactions can be complex, and detailed studies are often required to understand the mechanism and control diastereoselectivity. researchgate.net For atmospheric chemistry, the kinetics of indole oxidation by radicals like •OH and •Cl have been studied computationally, showing that •OH addition is the dominant pathway, while for •Cl, both addition and H-abstraction are significant. copernicus.orgcopernicus.org

Thermodynamics: Thermodynamic data for indole derivatives, such as enthalpies of formation, are important for understanding their stability and the energy changes associated with reactions like hydrogenation. acs.orghbku.edu.qa Studies on the dehydrogenation thermodynamics of indole derivatives are relevant for applications in hydrogen storage. acs.orghbku.edu.qa In acid-catalyzed condensation reactions, the formation of the final dehydrated product, such as a diindolylmethane, is often thermodynamically favored due to the creation of a more extended conjugated system. youtube.com The choice of solvent and catalyst can significantly impact the thermodynamic profile of a reaction, shifting equilibria and influencing product distribution.

A summary of kinetic and thermodynamic factors is provided in the table below.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Electrophilic Substitution | Nature of electrophile, substituents on indole ring, catalyst | Stability of the intermediate sigma complex, aromaticity of the product |

| Cycloaddition | Frontier molecular orbital energies of reactants, steric hindrance | Stability of the resulting ring system, ring strain |

| Hydrogenation | Catalyst activity, hydrogen pressure, temperature | Enthalpy of reaction, stability of the saturated product vs. aromatic starting material |

| Acid-Catalyzed Condensation | Acidity of the medium, concentration of reactants, temperature | Stability of the conjugated product, formation of water as a byproduct drives the reaction |

An in-depth examination of the pharmacological and biochemical activities of indole compounds, with a specific focus on Indole, 3-(3-dimethylaminopropionyl)- and its related analogues, reveals a broad spectrum of therapeutic potential. These molecules engage with a variety of cellular targets and pathways, demonstrating significant anti-inflammatory, antimicrobial, antineoplastic, and neuroprotective properties. This article synthesizes key research findings to elucidate the molecular mechanisms underpinning these diverse biological effects.

Advanced Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Indole (B1671886), 3-(3-dimethylaminopropionyl)- Analogues

The rational design of next-generation analogues of Indole, 3-(3-dimethylaminopropionyl)- is a critical step in optimizing its therapeutic profile. This process involves strategic chemical modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Advances in the chemical modification of indole frameworks are a crucial approach to generating new molecules with potential for specific or multiple targets. mdpi.com

Key strategies in the design and synthesis of novel analogues include:

Structure-Activity Relationship (SAR) Studies : SAR studies are fundamental to understanding how specific structural features of the molecule influence its biological activity. For instance, research on other indole derivatives has shown that the introduction of halogen groups (F, Cl, Br) at position 5 or 7 of the indole ring can significantly affect cytotoxicity. mdpi.com Similarly, methyl substitution at the N-1 position of the indole has been shown to enhance anticancer activities by as much as 60-fold in certain compounds. nih.gov These principles can be applied to the Indole, 3-(3-dimethylaminopropionyl)- scaffold to guide the synthesis of more potent analogues.

Modification of the Side Chain : The 3-(dimethylaminopropionyl) side chain at the C-3 position is a prime site for modification. Altering its length, rigidity, or the nature of the terminal amino group can influence receptor binding, cell permeability, and metabolic stability.

Hybrid Molecule Synthesis : A promising approach involves creating hybrid molecules by combining the indole scaffold with other known bioactive pharmacophores. mdpi.com For example, indole-curcumin and indole-chalcone hybrids have been synthesized and evaluated for their anticancer activities, demonstrating the potential for synergistic effects. nih.govmdpi.com This strategy could be employed to conjugate the Indole, 3-(3-dimethylaminopropionyl)- moiety with other functional groups to create novel therapeutic agents.

Synthetic pathways for creating such analogues often involve multi-step reactions, such as Claisen-Schmidt condensation for chalcone hybrids or coupling reactions to introduce different functional groups. mdpi.comnih.gov

Investigation of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The traditional "one-drug, one-target" paradigm has shown limited efficacy against complex, multifactorial diseases such as cancer, neurodegenerative disorders, and certain infectious diseases. nih.govnih.gov This has led to the rise of polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets simultaneously. nih.govwiley.com This strategy is particularly relevant for indole derivatives, which are known for their broad spectrum of biological activities. nih.govresearchgate.net

Developing analogues of Indole, 3-(3-dimethylaminopropionyl)- as multi-target-directed ligands (MTDLs) represents a promising therapeutic strategy. nih.govuta.edu.ly The goal is to create compounds that can interact with several key proteins or pathways involved in a disease's pathogenesis, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance. nih.govnih.gov For complex conditions like Alzheimer's disease, an MTDL might be designed to concurrently inhibit acetylcholinesterase, modulate amyloid-beta aggregation, and reduce oxidative stress. nih.gov Given the diverse activities of the indole core, derivatives of Indole, 3-(3-dimethylaminopropionyl)- could be rationally designed to hit multiple targets relevant to a specific complex disease. nih.gov

Development of Indole-Based Chemical Probes for Biological Pathway Elucidation

Understanding the precise mechanism of action of a bioactive compound is crucial for its development. Indole derivatives, due to their inherent fluorescent properties, are excellent candidates for the development of chemical probes. nih.gov These probes are powerful tools used to interrogate specific enzyme functions, dissect convoluted signaling pathways, and validate drug targets in their native biological environment. researchgate.netnih.gov

An analogue of Indole, 3-(3-dimethylaminopropionyl)- could be modified to function as a chemical probe by:

Incorporating a Fluorophore : The indole ring itself can act as a fluorophore, and its photophysical properties can be tuned by chemical modification. These fluorescent probes can be used for bioimaging in living cells, allowing researchers to visualize the compound's distribution and interaction with cellular components. nih.gov

Attaching a Reporter Tag : By adding a tag, such as an alkyne or azide group, the molecule can be used in chemical proteomics to "pull down" its binding partners from cell lysates, thereby identifying its direct biological targets.

Creating Photoaffinity Labels : Introducing a photoreactive group would allow for the permanent, light-induced cross-linking of the probe to its target protein, facilitating unambiguous target identification.

Such indole-based probes are invaluable for elucidating biological pathways and confirming on-target engagement in a cellular context. nih.govresearchgate.net

Integration of In Vitro Cell Culture Models for Biological Screening (e.g., 2D vs. 3D models)

The screening of newly synthesized Indole, 3-(3-dimethylaminopropionyl)- analogues requires robust and predictive in vitro models. While traditional two-dimensional (2D) cell cultures grown on flat plastic surfaces have been the workhorse for high-throughput screening (HTS), they often fail to replicate the complex microenvironment of native tissues. nih.govmdpi.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as more physiologically relevant systems. mdpi.comvisikol.com These models better mimic the cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles found in vivo. visikol.comnih.gov Consequently, cells grown in 3D models often exhibit different morphologies and increased resistance to therapeutic agents compared to their 2D counterparts, offering a more accurate prediction of a drug's efficacy. nih.gov

| Feature | 2D Cell Culture Models | 3D Cell Culture Models |

| Cellular Organization | Monolayer on a flat surface | Multi-layered, forming aggregates or spheroids |

| Physiological Relevance | Low; lacks tissue-specific architecture | High; mimics in vivo cell-cell/cell-matrix interactions mdpi.com |

| Drug Sensitivity | Often highly sensitive | More resistant, better reflecting in vivo responses nih.gov |

| Cost & Throughput | Lower cost, suitable for HTS visikol.com | Higher cost, more complex for large-scale screening corning.com |

| Application | Initial large-scale screening of compound libraries | In-depth characterization, toxicity, and efficacy studies visikol.com |

For the development of Indole, 3-(3-dimethylaminopropionyl)- analogues, a tiered screening approach is optimal. Initial HTS could be performed in 2D models to quickly identify active compounds from a large library. corning.com Promising hits would then be advanced to more complex 3D models for secondary screening to better predict their in vivo performance before committing to expensive and time-consuming animal studies. mdpi.comvisikol.com

Uncovering Novel Biochemical Targets and Mechanisms of Action

The indole scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. nih.govnih.gov While a primary target for Indole, 3-(3-dimethylaminopropionyl)- or its analogues may be hypothesized or known, a comprehensive understanding requires the exploration of novel biochemical targets and mechanisms. Indole derivatives have been reported to act through various mechanisms, including:

Kinase Inhibition : Many indole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.comnih.gov

Tubulin Polymerization Inhibition : The vinca alkaloids, a major class of anticancer drugs, are indole derivatives that function by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, thereby arresting cell division. nih.gov

Membrane Disruption : Certain indole-polyamine conjugates have been shown to exert their antimicrobial effects by disrupting bacterial membranes. nih.gov

Targeting Histidine Kinases : Novel indole-coumarin derivatives have been designed as antibacterial agents that target bacterial histidine kinases, which are essential for environmental sensing and virulence. mdpi.com

Preliminary mechanism studies for novel indole derivatives often employ a combination of techniques, including electron microscopy to observe morphological changes in cells, enzyme activity assays, and proteomics to identify changes in protein expression following treatment. nih.gov These approaches can be applied to uncover the full mechanistic profile of Indole, 3-(3-dimethylaminopropionyl)- and its next-generation analogues.

Future Challenges and Opportunities in Indole Derivative Research

The field of indole derivative research is vibrant, but it also faces several challenges. A key challenge is overcoming the issue of drug resistance, particularly in the contexts of oncology and infectious diseases. mdpi.com Furthermore, for multi-target drugs, achieving the desired activity profile while avoiding unwanted off-target effects requires a sophisticated design and rigorous testing process. wiley.com

Despite these hurdles, significant opportunities lie ahead. The integration of artificial intelligence and machine learning in computational drug design is accelerating the discovery of novel MTDLs. nih.gov Advances in synthetic chemistry continue to provide new tools for creating complex and diverse indole analogues. mdpi.com The development of more predictive 3D in vitro models and the use of advanced chemical biology techniques are improving the translation of preclinical findings into clinical success. nih.govmdpi.com The continued exploration of the vast chemical space of indole derivatives, centered on scaffolds like Indole, 3-(3-dimethylaminopropionyl)-, holds immense promise for addressing major healthcare challenges and developing the next generation of therapeutics. nih.govresearchgate.net

Q & A

Basic: What are the key physicochemical properties of 3-(3-dimethylaminopropionyl)indole, and how do they influence its solubility and stability in experimental settings?

Answer:

The compound’s molecular formula, functional groups (indole core, dimethylaminopropionyl side chain), and stereochemistry determine its physicochemical behavior. For example:

- Solubility : The tertiary amine group in the dimethylaminopropionyl moiety enhances water solubility at acidic pH due to protonation, while the indole ring contributes to lipophilicity. Solvent selection (e.g., DMSO for stock solutions, aqueous buffers for assays) should account for this duality.

- Stability : Susceptibility to oxidation (indole ring) and hydrolysis (amide linkage) requires storage at -20°C under inert gas and avoidance of prolonged exposure to light or moisture .

Advanced: How can researchers design experiments to evaluate the isoform selectivity of 3-(3-dimethylaminopropionyl)indole derivatives for adenylyl cyclase (AC) modulation?

Answer:

A systematic approach involves:

- Target Selection : Prioritize AC isoforms (e.g., Type II, III, V) based on structural homology to forskolin derivatives .

- Competitive Binding Assays : Use radiolabeled forskolin ([³H]-forskolin) to assess displacement by the compound in membrane preparations from isoform-specific cell lines (e.g., HEK293 transfected with AC isoforms).

- Functional cAMP Assays : Measure intracellular cAMP accumulation via ELISA or FRET-based biosensors under controlled conditions (e.g., forskolin stimulation ± compound co-treatment).

- Data Normalization : Express activity relative to forskolin’s maximal response (e.g., FD6 derivative showed 139% potency for AC type V vs. 51% for type II ).

Basic: What spectroscopic methods are recommended for confirming the structural integrity of synthesized 3-(3-dimethylaminopropionyl)indole?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm indole proton signals (δ 7.0–7.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm).

- ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and quaternary carbons in the indole ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₃H₁₅N₃O₂ requires m/z 245.1134).

- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 280 nm (indole absorption) .

Advanced: How can computational modeling optimize the pharmacokinetic profile of 3-(3-dimethylaminopropionyl)indole analogs?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinity to AC isoforms by modeling the compound’s interaction with forskolin-binding pockets (e.g., C6/C7 modifications enhance type II/V selectivity ).

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.

- QSAR Analysis : Corrogate substituent effects (e.g., alkyl chain length, halogenation) with bioactivity data to prioritize analogs for synthesis .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing 3-(3-dimethylaminopropionyl)indole?

Answer:

- Reaction Conditions :

- Acylation of indole-3-propionic acid with 3-dimethylaminopropionyl chloride under anhydrous conditions (e.g., dry THF, 0°C to room temperature).

- Catalyst choice (e.g., DMAP for nucleophilic catalysis).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate:methanol) or recrystallization (ethanol/water) to remove unreacted starting materials .

Advanced: How should researchers address contradictory data on the compound’s cytotoxicity across cell lines?

Answer:

- Controlled Variables : Standardize cell culture conditions (passage number, serum batch), exposure time, and cytotoxicity assays (e.g., MTT vs. LDH release).

- Mechanistic Studies : Compare apoptosis markers (caspase-3 activation) and oxidative stress (ROS levels) to differentiate direct toxicity vs. off-target effects.

- Meta-Analysis : Review existing literature for trends (e.g., higher toxicity in neuronal vs. epithelial cells due to amine transporter expression) .

Basic: What guidelines apply to handling and disposing of 3-(3-dimethylaminopropionyl)indole in laboratory settings?

Answer:

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Waste Disposal : Neutralize acidic/basic waste streams before incineration. Follow local regulations for amine-containing compounds.

- Toxicity Data : Refer to analogous indole derivatives (e.g., LD₅₀ > 350 mg/kg in mice ).

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Answer:

- Prodrug Design : Introduce ester or carbamate groups to mask the dimethylamino moiety, improving plasma half-life.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism.

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to prolong systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.